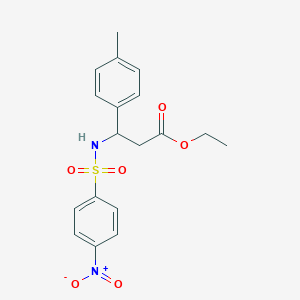
ETHYL 3-(4-METHYLPHENYL)-3-(4-NITROBENZENESULFONAMIDO)PROPANOATE
Overview
Description
Ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic products and are known for their pleasant fragrances. This compound features a complex structure with multiple functional groups, including an ester, a sulfonamide, and nitro groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-METHYLPHENYL)-3-(4-NITROBENZENESULFONAMIDO)PROPANOATE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Ester Group: The ester group can be formed by reacting 3-(4-methylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the ester with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong bases like sodium hydroxide.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, water.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Reduction of Nitro Group: 3-(4-methylphenyl)-3-{[(4-aminophenyl)sulfonyl]amino}propanoate.
Hydrolysis of Ester Group: 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-(4-METHYLPHENYL)-3-(4-NITROBENZENESULFONAMIDO)PROPANOATE would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-methylphenyl)propanoate: Lacks the sulfonamide and nitro groups, making it less reactive.
3-(4-Methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Ethyl 3-(4-nitrophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate: Similar structure but with the positions of the methyl and nitro groups swapped.
Uniqueness
Ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate is unique due to the presence of both sulfonamide and nitro groups, which can impart distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-3-26-18(21)12-17(14-6-4-13(2)5-7-14)19-27(24,25)16-10-8-15(9-11-16)20(22)23/h4-11,17,19H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNOJGNCGZACEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















